1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine
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Overview
Description
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperazine ring, and a difluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.
Addition of Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group can be introduced using reagents such as difluoromethylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in biological studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound shares a similar pyrazole and piperazine structure but lacks the difluoromethylsulfanyl group.
3-Cyclopropyl-1-methyl-1H-pyrazol-5-ol: This compound contains a similar pyrazole ring but differs in the substituents attached to the ring.
Uniqueness
1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
The compound 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-{2-[(difluoromethyl)sulfanyl]benzoyl}piperazine is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
The compound can be described by the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₈F₂N₄S |
Molecular Weight | 302.37 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring followed by the introduction of the difluoromethyl sulfanyl and benzoyl groups. Detailed reaction conditions and yields are essential for reproducibility in further studies.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, a related pyrazole derivative demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values indicating potent activity .
The proposed mechanism of action for similar compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts and hydrogen bonding, leading to apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence that piperazine derivatives can exhibit neuroprotective effects. For example, compounds structurally related to our target have shown promise as T-type calcium channel blockers, which are critical in managing neurological disorders . This suggests that our compound may also possess neuroprotective properties worth investigating.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies should focus on absorption, distribution, metabolism, and excretion (ADME) profiles. Safety assessments are also vital; thus far, specific safety data remains limited but should be prioritized in future research.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Activity : A study reported that pyrazole derivatives exhibited significant cytotoxicity against various tumor cell lines with IC50 values lower than standard chemotherapeutic agents .
- Neuroprotective Activity : Research indicated that piperazine derivatives could selectively inhibit T-type calcium channels, which are implicated in pain modulation and epilepsy .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-[2-(difluoromethylsulfanyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4OS/c1-23-17(12-15(22-23)13-6-7-13)24-8-10-25(11-9-24)18(26)14-4-2-3-5-16(14)27-19(20)21/h2-5,12-13,19H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEUTAKUQQAQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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